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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776 Get Quote

This guide provides a detailed comparison of Gallium Arsenide (GaAs) and Silicon (Si) for

high-frequency transistor applications. It is intended for researchers, scientists, and

professionals in electronics and materials science, offering an objective analysis supported by

material properties and performance data.

Comparison of Fundamental Material Properties
The superior high-frequency performance of Gallium Arsenide (GaAs) transistors over their

Silicon (Si) counterparts is rooted in fundamental differences in their electronic and physical

properties. GaAs, a compound semiconductor, possesses several intrinsic advantages over the

elemental semiconductor silicon, particularly for radio frequency (RF) and microwave

applications.[1][2][3]

The following table summarizes the key material properties for both semiconductors at room

temperature (300K).
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Property
Gallium
Arsenide
(GaAs)

Silicon (Si) Unit

Significance
for High-
Frequency
Performance

Bandgap Energy

(Eg)
1.42 (Direct) 1.12 (Indirect) eV

A wider bandgap

allows for higher

operating

temperatures,

higher

breakdown

voltages, and

reduced current

leakage.[2][4]

The direct

bandgap of

GaAs also

enables efficient

light emission, a

property

leveraged in

optoelectronics.

[1][3][5]

Electron Mobility

(μn)
~8500 ~1400 cm²/V·s

Significantly

higher electron

mobility allows

electrons to

move faster

under an electric

field, leading to

faster switching

speeds and

higher

operational

frequencies.[2][6]

[7]
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Saturated

Electron Velocity

(vsat)

2.0 x 107 1.0 x 107 cm/s

A higher

saturated

electron velocity

contributes to

shorter transit

times for

electrons across

the transistor

channel,

enabling

operation at

higher

frequencies.[1][2]

Semi-Insulating

Substrate
Yes No -

GaAs can be

made into a

semi-insulating

substrate, which

drastically

reduces parasitic

capacitances

and improves

device isolation,

leading to

enhanced speed.

[8][9]

Thermal

Conductivity

0.55 1.50 W/cm·K Silicon's higher

thermal

conductivity

allows it to

dissipate heat

more effectively,

which is a

significant

advantage for

high-power

applications and
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dense integrated

circuits.[8]

Performance Advantages of GaAs Transistors
The material properties outlined above translate into tangible performance benefits for GaAs-

based transistors in high-frequency circuits.

Higher Operating Frequencies: The combination of high electron mobility and high saturated

electron velocity allows GaAs transistors to function at frequencies well in excess of 250

GHz.[1][2][10] This makes them ideal for applications in satellite communications, radar

systems, and wireless networks.[7]

Lower Noise Figure: GaAs devices tend to generate less electronic noise than silicon

devices, especially at high frequencies.[1][2][11] This is a result of higher carrier mobilities

and lower resistive device parasitics, making GaAs a preferred material for low-noise

amplifiers (LNAs) in sensitive receivers.[6]

Higher Thermal Stability: The wider energy bandgap of GaAs makes its devices less

sensitive to overheating compared to silicon.[1][11] This allows for reliable operation over a

broader temperature range.

Reduced Parasitic Capacitance: The availability of a semi-insulating GaAs substrate

minimizes unwanted capacitance between the device and the substrate, which would

otherwise limit high-frequency performance.[8][9]

Comparative Performance Data
The following table presents typical performance metrics for high-frequency transistors

fabricated using GaAs and Si technologies. These values can vary based on the specific

device structure (e.g., HEMT, HBT, MOSFET) and fabrication process.
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Performance
Metric

Gallium
Arsenide
(GaAs)

Silicon (Si) Unit Description

Cutoff Frequency

(fT)
> 100

20 - 70

(Standard

CMOS)

GHz

The frequency at

which the short-

circuit current

gain of the

transistor drops

to unity. It is a

primary indicator

of the device's

intrinsic speed.

Maximum

Oscillation

Frequency

(fmax)

> 250

40 - 100

(Standard

CMOS)

GHz

The frequency at

which the power

gain of the

transistor drops

to unity. It

indicates the

highest

frequency at

which the device

can provide

useful power

amplification.

Noise Figure

(NF) @ 10 GHz

< 1.0 1.0 - 2.5 dB A measure of the

degradation of

the signal-to-

noise ratio

caused by

components in a

signal chain.

Lower values are

better. GaAs

LNAs typically

have a noise

figure around 0.5
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dB, while Si

LNAs are around

1.0 dB.[6]

Key Experimental Protocols
Measurement of Cutoff Frequency (fT)
The cutoff frequency (fT) is a fundamental figure of merit that characterizes the intrinsic speed

of a transistor. It is defined as the frequency at which the magnitude of the short-circuit current

gain becomes unity (0 dB).[12]

Methodology:

Device Biasing: The transistor is placed in a test fixture and biased at a specific DC

operating point (e.g., VDS and VGS for a FET).

S-Parameter Measurement: A Vector Network Analyzer (VNA) is used to measure the

scattering parameters (S-parameters) of the device over a wide range of frequencies. The

VNA sends a small-signal RF stimulus to the input of the device and measures the

transmitted and reflected waves at both the input and output ports.

Parameter Conversion: The measured S-parameters are converted to hybrid parameters (h-

parameters). Specifically, the short-circuit current gain (h21) is calculated from the S-

parameters.

Extrapolation: The magnitude of h21 (in dB) is plotted against frequency on a log scale. At

higher frequencies, this plot typically exhibits a slope of -20 dB/decade. The cutoff frequency,

fT, is determined by extrapolating this slope to the 0 dB crossing.[13][14]

Measurement of Noise Figure (NF)
The Noise Figure (NF) quantifies the noise added by a device to a signal. It is a critical

parameter for components used in receivers, such as low-noise amplifiers.

Methodology:
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Calibration: The measurement system, typically consisting of a noise source and a noise

figure analyzer (or spectrum analyzer with noise measurement capabilities), must first be

calibrated.[15]

Device Under Test (DUT) Insertion: The transistor, biased at its desired operating point, is

inserted between the calibrated noise source and the noise figure analyzer.

Noise Power Measurement: The noise source is switched between two states: a "hot" state

(turned on, with a known Excess Noise Ratio, ENR) and a "cold" state (turned off, at ambient

temperature). The noise figure analyzer measures the difference in noise power output from

the DUT in these two states. This is known as the Y-factor method.

NF Calculation: Using the measured Y-factor and the known ENR of the noise source, the

noise figure analyzer calculates the Noise Figure of the DUT. This process is repeated

across the desired frequency range.[16][17]

Logical Relationship Diagram
The following diagram illustrates how the fundamental material properties of Gallium Arsenide
lead to its superior performance in high-frequency transistor applications.
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Relationship of GaAs Material Properties to Performance Advantages

Fundamental Material Properties High-Frequency Performance Advantages

High Electron Mobility
High Operating Frequency

(High fT, fmax)

Faster carrier transit

Low Noise FigureLower resistive parasitics

High Saturated
Electron Velocity

Wide & Direct Bandgap High Thermal StabilityLess sensitive to heat

Semi-Insulating Substrate Reduced Parasitic CapacitanceBetter device isolation

Improves speed

Click to download full resolution via product page

Caption: Logical flow from GaAs material properties to transistor performance benefits.

Conclusion
For high-frequency applications, Gallium Arsenide offers distinct advantages over Silicon,

primarily due to its superior electron mobility, higher saturated electron velocity, and the

availability of a semi-insulating substrate.[1][3][8] These properties result in transistors that can

operate at significantly higher frequencies with lower noise, making GaAs the material of choice

for demanding RF, microwave, and millimeter-wave circuits.[6][7][10] While Silicon remains

dominant in the broader semiconductor industry due to its lower cost and mature

manufacturing processes, GaAs technology is indispensable for achieving the high

performance required in advanced communication and radar systems.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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